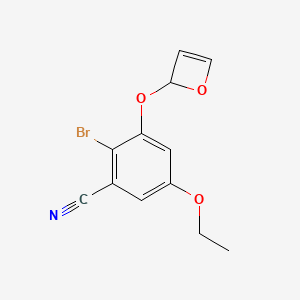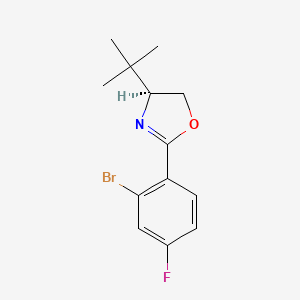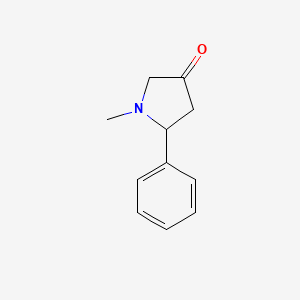
1-Methyl-5-phenylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenylpyrrolidin-3-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with methyl hydrazine or phenyl hydrazine under solvent-free conditions . The reaction typically occurs at temperatures ranging from 0-78°C for 1-16 hours, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of this compound often employs scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness . These methods ensure high yields and purity of the compound, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-5-phenylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Methyl-5-phenylpyrrolidin-3-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring allows it to fit into the active sites of these targets, modulating their activity . This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: Another five-membered lactam with similar biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and drug design.
Prolinol: A derivative of pyrrolidine with significant pharmacological properties.
Uniqueness: 1-Methyl-5-phenylpyrrolidin-3-one stands out due to its unique combination of a methyl and phenyl group on the pyrrolidine ring, which enhances its binding affinity and selectivity towards specific molecular targets . This structural uniqueness makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-methyl-5-phenylpyrrolidin-3-one |
InChI |
InChI=1S/C11H13NO/c1-12-8-10(13)7-11(12)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |
Clé InChI |
IFSTZHPIPFZQJU-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=O)CC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




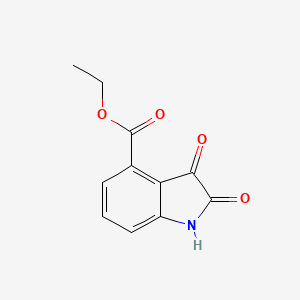

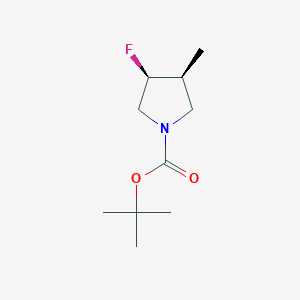
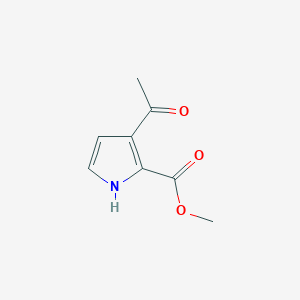
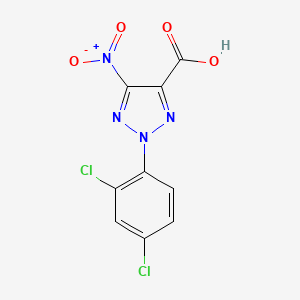
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)


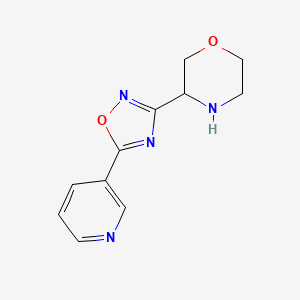
![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)
